(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of one oxygen atom, one sulfur atom, and three carbon atoms . They are often used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiazolidinone ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one oxygen atom .Chemical Reactions Analysis
Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation . Thiazolidinones can react with a variety of electrophiles due to the presence of the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents attached to the rings. For example, the presence of the furan ring could potentially make the compound aromatic and relatively stable .Scientific Research Applications
Anticancer Applications
- Thiazolidinone derivatives, including those similar to the mentioned compound, have been synthesized and evaluated for their cytotoxicity against human leukemia cells. These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner. The presence of electron-donating groups on the thiazolidinone moiety significantly enhances their anticancer properties (Chandrappa et al., 2009).
- Another study focused on novel thioxothiazolidin-4-one derivatives, which were investigated for their ability to inhibit tumor growth and angiogenesis in mouse models. These compounds significantly reduced tumor volume and cell number, and increased the lifespan of tumor-bearing mice, showcasing their potential as anticancer agents (Chandrappa et al., 2010).
- Amino(imino)thiazolidinone derivatives have been explored for their antifibrotic and anticancer activities. Through a series of assays, certain derivatives were identified as potential candidates for further testing due to their high levels of antifibrotic activity without scavenging superoxide radicals, suggesting a selective action mechanism (Kaminskyy et al., 2016).
Antimicrobial Applications
- The compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione has been designed and synthesized for its in vitro antibreast cancer and anti-inflammatory activities. Additionally, it demonstrated nonhemolytic and nontoxic effects on human blood cells, indicating its potential as a safe therapeutic agent (Uwabagira & Sarojini, 2019).
- Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated efficacy against Gram-positive bacteria and certain fungal species, showcasing the versatility of thiazolidinone derivatives in antimicrobial therapy (Aneja et al., 2011).
Miscellaneous Applications
- The synthesis and biological evaluation of 5-benzylidenethiazolidine-2,4-dione derivatives have shown promise in the treatment of inflammatory diseases. These compounds exhibit significant inhibitory potency on the production of nitric oxide, inducible nitric oxide synthase activity, and the generation of prostaglandin E2, highlighting their potential as anti-inflammatory agents (Ma et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c18-15-14(10-4-8-13-9-5-11-19-13)21-16(20)17(15)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2/b8-4+,14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBVXBGQGIWKNP-NDUUIVGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.